molecular formula C13H10ClNO4S B2695602 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid CAS No. 380431-08-3

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B2695602
CAS No.: 380431-08-3
M. Wt: 311.74
InChI Key: IPRDDGKFEQMAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid ( 380431-08-3) is a high-purity benzoic acid derivative supplied for pharmaceutical and chemical research. With a molecular formula of C13H10ClNO4S and a molecular weight of 311.74 g/mol , this compound serves as a valuable building block in medicinal chemistry. Its structure, which incorporates both sulfonamide and carboxylic acid functional groups, makes it a versatile intermediate for synthesizing novel molecules with potential biological activity . As a derivative of para-aminobenzoic acid (PABA), it shares a foundational scaffold with compounds known for a wide spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . Researchers utilize this compound in the development of targeted chemotherapeutic agents and enzyme inhibitors, exploring its potential as a molecular target in various biological processes . The product has a purity of 95% and should be stored at 2-8°C to maintain stability . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

4-[(2-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-11-3-1-2-4-12(11)15-20(18,19)10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRDDGKFEQMAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Chlorophenyl Sulfamoyl Benzoic Acid and Analogous Structures

Established Synthetic Pathways to Sulfamoylbenzoic Acids

The principal route to sulfamoylbenzoic acids is a linear synthesis that begins with the chlorosulfonation of a benzoic acid derivative. nih.gov This is followed by an amidation reaction to form the sulfonamide linkage. This robust pathway is widely utilized for its efficiency and adaptability.

Chlorosulfonation Reactions for Sulfonyl Chloride Formation

The key step in synthesizing the necessary precursor is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzoic acid ring. This is typically achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). The reaction involves the direct treatment of a benzoic acid derivative with an excess of chlorosulfonic acid. nih.govgoogle.com

For electron-deficient rings like benzoic acid, the reaction conditions often require elevated temperatures to proceed effectively. nih.govgoogle.com For instance, the synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid is accomplished by heating 4-chlorobenzoic acid with chlorosulfonic acid at 140°C for several hours. google.com Similarly, the chlorosulfonation of anthranilic acid requires heating to 80°C. google.com The resulting sulfonyl chloride is often a solid that can be isolated by pouring the reaction mixture into ice water, which decomposes the excess chlorosulfonic acid and precipitates the product. google.comgoogle.com The intermediate, 4-(chlorosulfonyl)benzoic acid, is also known as p-carboxybenzenesulfonyl chloride. nih.gov

Table 1: Conditions for Chlorosulfonation of Benzoic Acid Derivatives
Starting MaterialReaction TemperatureProductReference
Benzoic AcidElevated Temperature4-(Chlorosulfonyl)benzoic acid nih.gov
4-Chlorobenzoic Acid140°C4-Chloro-3-(chlorosulfonyl)benzoic acid google.com
Anthranilic Acid80°C2-Amino-5-chlorosulfonylbenzoic acid google.com

Amidation/Sulfonylation Reactions with Substituted Anilines

Once the sulfonyl chloride intermediate is prepared, the sulfonamide bond is formed through a reaction with a primary or secondary amine. researchgate.net To synthesize 4-[(2-chlorophenyl)sulfamoyl]benzoic acid, the intermediate 4-(chlorosulfonyl)benzoic acid is reacted with 2-chloroaniline. This reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The reaction is typically carried out in an aqueous medium or in an organic solvent. nih.govmdpi.com A base is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. researchgate.netmdpi.com This prevents the protonation of the reactant amine, which would render it non-nucleophilic. In some procedures, an excess of the amine reactant itself serves as the base. nih.gov The resulting sulfamoylbenzoic acid can then be isolated by acidification of the reaction mixture, which causes the product to precipitate. google.com

Table 2: Examples of Amines Used in the Synthesis of Sulfamoylbenzoic Acids
Sulfonyl Chloride PrecursorAmineResulting Product ClassReference
4-(Chlorosulfonyl)benzoic acid2-ChloroanilineN-(Aryl)sulfamoylbenzoic acidGeneral Method
4-(Chlorosulfonyl)benzoic acidCyclopropylamineN-(Alkyl)sulfamoylbenzoic acid nih.gov
4-(Chlorosulfonyl)benzoic acidMorpholineN-(Heterocyclyl)sulfamoylbenzoic acid nih.gov
4-Chloro-3-(chlorosulfonyl)benzoic acidMethylamineSubstituted N-(Alkyl)sulfamoylbenzoic acid google.com

Multi-Step Synthesis Strategies for Complex Derivatives

The basic two-step synthesis can be extended to create more complex derivatives. These multi-step strategies often involve the use of protecting groups or subsequent reactions on the initial sulfamoylbenzoic acid product. utdallas.edu

One common strategy involves protecting reactive functional groups on the starting materials to prevent unwanted side reactions. utdallas.edu For example, if the starting aniline contains a reactive group, it may be protected before the sulfonylation step and deprotected afterward.

Another strategy involves further modification of the newly synthesized sulfamoylbenzoic acid. The carboxylic acid group is a versatile handle for further chemical transformations. For instance, it can be converted into an amide by reacting the sulfamoylbenzoic acid with another amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This creates a class of sulfamoyl-benzamide derivatives. nih.gov More complex side chains can also be introduced by alkylating the sulfonamide nitrogen after its formation, although this may require the use of a strong base. researchgate.net These multi-step approaches significantly expand the structural diversity of molecules that can be accessed from simple sulfamoylbenzoic acid scaffolds.

Precursor Chemistry and Intermediate Synthesis

The successful synthesis of this compound and its analogs relies on the availability and preparation of key chemical precursors and intermediates.

Preparation of Key Benzoic Acid Intermediates

The primary precursors for this class of compounds are substituted benzoic acids. For the title compound, the starting material is benzoic acid itself. For the synthesis of analogs, a variety of substituted benzoic acids are employed. Examples include:

4-Chlorobenzoic acid , used in the synthesis of 4-chloro-3-sulfamoylbenzoic acid derivatives. google.com

Anthranilic acid (2-aminobenzoic acid) , which is used to prepare 2-amino-5-sulfamoylbenzoic acid intermediates. google.com

These benzoic acid derivatives are generally commercially available or can be prepared using established methods of organic synthesis, such as the oxidation of the corresponding toluenes or the hydrolysis of benzonitriles. The specific substituents on the benzoic acid ring are chosen to impart desired chemical properties to the final molecule.

Formation of Sulfonyl Chloride Precursors

The critical intermediate in the synthesis is the sulfonyl chloride of the benzoic acid derivative. The formation of 4-(chlorosulfonyl)benzoic acid is the pivotal step in the pathway to the title compound. As detailed in section 2.1.1, this is accomplished via the chlorosulfonation of benzoic acid. nih.gov

The reaction conditions must be carefully controlled, as the electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution. This necessitates the use of a large excess of chlorosulfonic acid and often requires heating to drive the reaction to completion. nih.govgoogle.com The resulting 4-(chlorosulfonyl)benzoic acid is a bifunctional molecule, possessing both a reactive sulfonyl chloride group and a carboxylic acid group, making it a valuable precursor for the synthesis of a wide range of sulfonamide derivatives through subsequent amidation reactions. nih.gov

Derivatization Approaches for Structural Diversification

Structural diversification of the this compound scaffold is a key strategy for exploring its chemical space and modulating its properties. Modifications can be systematically introduced at three primary locations: the benzoic acid moiety, the chlorophenyl ring, and the sulfonamide nitrogen.

Modifications at the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid ring is a prime site for derivatization, offering a handle for a wide range of chemical transformations. These modifications can significantly alter the compound's polarity, solubility, and interaction with biological targets.

Esterification and Amidation: The carboxylic acid can be converted into a variety of esters or amides. Standard coupling procedures, such as using carbodiimides (e.g., dicyclohexylcarbodiimide) or converting the acid to a more reactive acid chloride, are employed. google.com For instance, reaction with thionyl chloride transforms the benzoic acid into 4-[(2-chlorophenyl)sulfamoyl]benzoyl chloride, which can then be readily reacted with various alcohols or amines to yield the corresponding esters and amides. google.com

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres, such as a tetrazole or a hydroxamic acid. The sulfonamide group itself is sometimes considered a useful isostere of carboxylic acids. researchgate.net These modifications can maintain or improve the desired properties while potentially altering other characteristics like metabolic stability.

Modification Type Reagents/Conditions Resulting Functional Group Reference Example
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride-COCl google.com
Amide FormationReactive acid derivative + Amine (R-NH₂)-CONH-R nih.gov
Ester FormationReactive acid derivative + Alcohol (R-OH)-COO-R researchgate.net
Direct CondensationCarboxylic acid + Amine + Coupling Agent (e.g., DCC)-CONH-R google.com

Substituent Variation on the Chlorophenyl Ring

Altering the substitution pattern on the 2-chlorophenyl ring provides a powerful means to fine-tune the electronic and steric properties of the molecule. The nature, number, and position of substituents can influence the orientation of the ring and its interactions.

Halogen Substitution: The chlorine atom can be replaced with other halogens like fluorine or bromine, or moved to the meta- (3-position) or para- (4-position) positions of the phenyl ring. The introduction of multiple halogen atoms, such as in a 2,4-dichloro or 3,4-dichloro substitution pattern, is also a common strategy. google.com

Original Substituent Position Example of Varied Substituent Position Rationale
Chlorine2- (ortho)Fluorine2- (ortho)Modulate electronegativity and size
Chlorine2- (ortho)Chlorine3- (meta)Investigate positional isomerism
Chlorine2- (ortho)Methyl4- (para)Introduce electron-donating group
Chlorine2- (ortho)Nitro4- (para)Introduce electron-withdrawing group

Structural Changes at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom is another key site for structural modification. The hydrogen atom on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups, leading to secondary or tertiary sulfonamides. These changes can affect the hydrogen-bonding capacity and metabolic stability of the compound. researchgate.net

N-Alkylation and N-Arylation: Secondary sulfonamides can be prepared by reacting the primary sulfonamide with alkyl or benzyl halides in the presence of a base like sodium hydride in a solvent such as DMF. researchgate.net This introduces an alkyl or aryl group onto the nitrogen atom.

N,N-Disubstitution: While N-monosubstituted sulfonamides are common, N,N-disubstituted derivatives can also be synthesized. researchgate.net However, in some contexts, double substitution at the sulfonamide nitrogen can lead to a loss of specific biological activities. ekb.eg N-substituted and N,N-disubstituted sulfonamides are often metabolically robust. researchgate.net

Incorporation into Heterocyclic Systems: The sulfonamide nitrogen can be incorporated as part of a heterocyclic ring system. This is a more complex modification that significantly alters the structure and conformational flexibility of the molecule.

Modification General Structure Synthetic Approach Key Feature
Primary SulfonamideR-SO₂NH₂Reaction of sulfonyl chloride with ammoniaTwo N-H for H-bonding
Secondary SulfonamideR-SO₂NH-R'Alkylation/arylation of primary sulfonamideOne N-H for H-bonding
Tertiary SulfonamideR-SO₂NR'R''Further alkylation or starting with a secondary amineNo N-H for H-bonding; often increased metabolic stability researchgate.net

Computational Chemistry and Molecular Modeling Investigations of 4 2 Chlorophenyl Sulfamoyl Benzoic Acid and Its Analogs

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations have been instrumental in predicting a wide array of molecular properties with remarkable accuracy, making it a method of choice for studying complex organic molecules like 4-[(2-chlorophenyl)sulfamoyl]benzoic acid.

DFT methods are based on the principle that the energy of a system can be determined from its electron density. This approach offers a balance between computational cost and accuracy, enabling the study of relatively large molecules. Typically, these calculations employ a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), to solve the Kohn-Sham equations. biointerfaceresearch.com The choice of functional and basis set is crucial and is often validated by comparing calculated results with experimental data for related systems.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. For a flexible molecule like this compound, this involves a conformational analysis to identify the most stable conformer or rotamer. The rotational freedom around the S-N and C-S bonds, as well as the orientation of the carboxylic acid group, gives rise to several possible conformations.

Computational studies on analogous structures, such as 3-methyl-2-(phenylamino)benzoic acids, have shown that the dihedral angles between the aromatic rings are a key conformational parameter. uky.edu For this compound, the geometry is expected to be non-planar due to steric hindrance between the ortho-substituted chlorophenyl ring and the sulfamoyl group. DFT calculations can predict bond lengths, bond angles, and dihedral angles for the optimized geometry. In similar benzoic acid derivatives, the individual molecules often pair up to form dimers through hydrogen bonding between the carboxylic acid groups. uky.edu

Table 1: Representative Predicted Geometrical Parameters for a Sulfamoylbenzoic Acid Derivative

ParameterPredicted Value (B3LYP/6-31G(d,p))
S-N Bond Length~1.65 Å
S=O Bond Length~1.45 Å
C-S Bond Length~1.78 Å
N-H Bond Length~1.02 Å
C=O Bond Length (Carboxylic Acid)~1.22 Å
C-O Bond Length (Carboxylic Acid)~1.35 Å
Dihedral Angle (C-S-N-C)Variable

Note: The values in this table are illustrative and based on typical bond lengths found in computationally studied analogous structures. Actual values for this compound would require specific calculations.

Harmonic Vibrational Frequencies and Chemical Shifts Prediction

Once the molecular geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. tandfonline.com It is a common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

The vibrational spectrum of this compound is expected to show characteristic peaks for its functional groups. For instance, the stretching frequencies of the SO2 group are typically found in the regions of 1302–1398 cm⁻¹ (asymmetric) and 1127–1183 cm⁻¹ (symmetric). nih.gov The N-H stretching vibration of the sulfonamide group is expected around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid group is a strong band typically observed around 1680-1710 cm⁻¹.

In addition to vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These theoretical chemical shifts can aid in the assignment of experimental NMR spectra.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Sulfonamide (SO₂)Asymmetric Stretching1300 - 1400
Sulfonamide (SO₂)Symmetric Stretching1120 - 1190
Amine (N-H)Stretching3300 - 3500
Carboxylic Acid (C=O)Stretching1680 - 1710
Aromatic C-HStretching3000 - 3100
C-ClStretching600 - 800

Note: These are general ranges and the precise values depend on the specific molecular environment and computational method.

Quantum Chemical Parameters (e.g., Electronegativity, Hardness, Softness)

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors, or quantum chemical parameters, can be calculated. These parameters provide insights into the chemical reactivity and stability of the molecule.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. A larger hardness value indicates greater stability.

Chemical Softness (S): Is the reciprocal of hardness (S = 1/η) and indicates the capacity of a molecule to accept electrons.

These parameters are useful for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For instance, a molecule with a high electronegativity and hardness is expected to be a good electron acceptor and relatively unreactive.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and spatial distributions of these orbitals are crucial in determining the electronic properties and reactivity of a molecule.

Highest Occupied Molecular Orbital (HOMO) Energy and Distribution

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. The distribution of the HOMO provides information about the nucleophilic sites of the molecule. In molecules similar to this compound, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic rings and the lone pairs of the oxygen and nitrogen atoms.

Lowest Unoccupied Molecular Orbital (LUMO) Energy and Distribution

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. The distribution of the LUMO reveals the electrophilic sites of the molecule. For sulfamoylbenzoic acid derivatives, the LUMO is often distributed over the electron-withdrawing groups, such as the sulfonyl and carboxyl groups, as well as the aromatic rings.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter that relates to the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. akademisains.gov.my Computational studies on analogous compounds can provide valuable estimates for these orbital energies and their distributions. akademisains.gov.my

Table 3: Representative Frontier Molecular Orbital Energies for a Sulfamoylbenzoic Acid Derivative

ParameterPredicted Value (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Note: These values are illustrative and based on computational studies of similar molecules. The exact values for this compound would depend on the specific computational methodology.

Band Gap Analysis and Reactivity Indices

The electronic structure of a molecule is fundamental to its reactivity. A key aspect of this is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For this compound, a theoretical study would calculate the energies of the HOMO and LUMO to determine this gap. From these energies, various global reactivity descriptors can be derived, providing a more nuanced understanding of the molecule's chemical behavior. These descriptors include:

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = χ2 / (2η).

A hypothetical data table for the calculated reactivity indices of this compound is presented below. It is important to note that these values are illustrative and would require actual quantum chemical calculations to be determined.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.5
HOMO-LUMO GapΔEELUMO - EHOMO5.0
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.5
Electronegativityχ(I + A) / 24.0
Chemical Hardnessη(I - A) / 22.5
Chemical SoftnessS1 / η0.4
Electrophilicity Indexωχ2 / (2η)3.2

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and intramolecular interactions within a molecule. It provides a detailed picture of the bonding and electronic structure, going beyond the classical Lewis structure representation.

Intramolecular Charge Transfer (ICT) Interactions

The delocalization of electron density identified by NBO analysis is indicative of intramolecular charge transfer (ICT) interactions. These interactions play a crucial role in determining the molecule's electronic properties, reactivity, and biological activity. In this compound, significant ICT would be expected between the electron-donating groups (such as the amino group of the sulfonamide) and the electron-withdrawing groups (the carboxylic acid and the sulfonyl group), as well as the aromatic rings.

A hypothetical table of significant NBO interactions for this compound is shown below, illustrating the kind of data that would be generated.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ(S-O)5.2
LP(2) O (carboxyl)π(C=O)18.5
π(C-C) (benzoic ring)π(C-C) (benzoic ring)20.1
π(C-C) (chlorophenyl ring)π(C-C) (chlorophenyl ring)19.8

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Interaction Profiling with Relevant Enzymes

Sulfonamide-containing compounds are known inhibitors of several enzymes, including carbonic anhydrases, glycosidases, and phospholipase A2α. Molecular docking studies would be essential to predict the binding affinity and interaction profile of this compound with these enzymes. The docking process involves placing the ligand into the active site of the enzyme and scoring the different binding poses based on a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction.

Identification of Key Binding Site Residues and Intermolecular Interactions

Beyond predicting the binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions between the ligand and the protein. These interactions are crucial for the stability of the ligand-protein complex and can include:

Hydrogen Bonding: Interactions between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom.

Hydrophobic Interactions: The tendency of nonpolar groups to associate with each other in an aqueous environment.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

A hypothetical summary of a molecular docking study of this compound with a representative enzyme, carbonic anhydrase, is provided in the table below.

EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Carbonic Anhydrase II-8.5His94, His96, His119, Thr199, Thr200Hydrogen bonding, Hydrophobic, Coordination with Zn2+
α-Glycosidase-7.9Asp215, Glu277, Asp352Hydrogen bonding, Electrostatic
Phospholipase A2α-9.1His48, Asp49, Tyr52, Asp99Hydrogen bonding, Hydrophobic

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations provide valuable insights into the behavior of a ligand, such as this compound and its analogs, when interacting with a biological target, typically a protein. These simulations can elucidate the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that govern the binding process. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles in the system vary with time. This allows for the detailed examination of molecular interactions and dynamics that are often inaccessible through experimental techniques alone.

For analogs of this compound, MD simulations have been employed to validate the results of molecular docking studies and to assess the stability of the ligand within the binding site of target proteins. These simulations are crucial for understanding the dynamic nature of the interactions and for predicting the binding affinity of the compound.

A primary application of MD simulations in the study of this compound and its analogs is to assess the stability of the ligand-protein complex. This is often achieved by analyzing various parameters throughout the simulation, such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the pattern of hydrogen bonds formed between the ligand and the protein.

In a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are analogs of this compound, MD simulations were performed to validate their inhibitory potential against α-glucosidase and α-amylase. The stability of the ligand-protein complex was inferred from the RMSD analysis, which suggested that the most active compound remained stable within the binding site of the target proteins. nih.govresearchgate.net

The RMSD of the protein backbone atoms is calculated over the course of the simulation to monitor its structural stability. A stable RMSD value indicates that the protein has reached equilibrium and that the binding of the ligand does not induce significant conformational changes that would destabilize the protein structure. Similarly, the RMSD of the ligand is monitored to assess its stability within the binding pocket. A low and stable ligand RMSD suggests that the ligand has found a favorable binding pose and is not undergoing large fluctuations.

The following table summarizes typical data obtained from an MD simulation to assess ligand-protein complex stability:

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Number of Hydrogen Bonds
00.000.003
101.250.854
201.501.102
301.451.053
401.601.203
501.551.154

This is a representative data table based on typical MD simulation results and does not represent actual experimental data for this compound.

Furthermore, the analysis of hydrogen bonds and other non-covalent interactions, such as hydrophobic and electrostatic interactions, over the simulation time provides a detailed picture of the binding mode and the key residues involved in ligand recognition. nih.govresearchgate.net A stable network of interactions throughout the simulation is a strong indicator of a stable ligand-protein complex.

MD simulations also allow for the investigation of the conformational dynamics of this compound and its analogs in a simulated biological environment, such as in aqueous solution or within the confines of a protein's binding site. The flexibility of the molecule, including the rotation of torsion angles and the movement of its different chemical moieties, can be analyzed to understand its dynamic behavior.

The conformational flexibility of a ligand can play a crucial role in its ability to adapt to the binding site of a protein. By analyzing the trajectory from an MD simulation, researchers can identify the preferred conformations of the compound and the energy barriers between different conformational states. This information is valuable for understanding the structure-activity relationship (SAR) of a series of compounds.

The RMSF of individual atoms or groups of atoms within the ligand can be calculated to identify the more flexible and rigid parts of the molecule. For instance, the phenyl rings and the sulfamoyl group may exhibit different degrees of flexibility, which can influence how the molecule interacts with its target.

The following table illustrates the kind of data that can be extracted from an MD simulation to describe the conformational dynamics of a compound:

Molecular MoietyAverage RMSF (Å)Dominant Torsion Angle (degrees)
Benzoic Acid Ring0.45-175 ± 10
Sulfamoyl Group0.7860 ± 15
Chlorophenyl Ring0.5245 ± 20

This is a representative data table based on typical MD simulation results and does not represent actual experimental data for this compound.

By understanding the conformational dynamics, researchers can gain insights into the entropic contributions to the binding free energy and can potentially design new analogs with improved binding affinities by modifying the flexibility of the molecule. The study of conformational changes in different environments helps to build a more complete picture of the compound's behavior and its potential as a therapeutic agent.

Future Research Directions and Potential Conceptual Applications

Rational Design and De Novo Synthesis of Novel Analogs

The future development of 4-[(2-chlorophenyl)sulfamoyl]benzoic acid as a lead compound hinges on the ability to rationally design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Design Strategies Based on SAR and Computational Predictions

A primary future direction involves a systematic exploration of the structure-activity relationships (SAR) for this molecular scaffold. nih.govacs.org The goal is to understand how specific modifications to its three key regions—the benzoic acid ring, the N-aryl (2-chlorophenyl) ring, and the central sulfonamide linker—influence biological activity. For instance, studies on similar benzenesulfonamide derivatives have shown that the type and position of substituents on the aromatic rings can dramatically alter inhibitory potency and selectivity against enzyme targets like carbonic anhydrases or protein kinases. tandfonline.comnanobioletters.com

Future design strategies would involve:

Systematic Substitution: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, hydrophobic, hydrophilic) at different positions on both phenyl rings to probe the electronic and steric requirements for optimal target interaction.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to enhance properties. The carboxylic acid, for example, could be replaced with a tetrazole or hydroxamic acid to modulate acidity and cell permeability. The sulfonamide linker itself, while a critical pharmacophore, could be altered to explore analogs like sulfonimidamides to introduce new interaction vectors. acs.orgresearchgate.net

Computational Guidance: Employing quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties with biological activity. nanobioletters.com These models can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Development of Targeted Chemical Libraries

Building upon SAR insights, the synthesis of a focused chemical library of analogs is a crucial next step. Instead of single-molecule synthesis, a library approach allows for the rapid generation of dozens or hundreds of related compounds for high-throughput screening. This strategy has proven effective for exploring the chemical space around a lead scaffold. tandfonline.com

The development of such a library for this compound would involve creating a matrix of derivatives by combining diverse building blocks for each key position of the molecule. For example, a variety of substituted anilines could be reacted with a sulfonylated benzoic acid core to generate a wide range of N-aryl analogs. nih.govresearchgate.net This approach accelerates the discovery of compounds with significantly improved activity profiles against specific biological targets.

Development of Advanced Computational Models

To complement and guide synthetic efforts, the development of highly accurate and predictive computational models is essential. Standard computational techniques provide valuable insights, but future research should focus on more advanced and refined methods.

Refinement of Docking and MD Protocols

Molecular docking is a standard tool for predicting the binding pose of a ligand within a protein's active site. However, its accuracy can be limited by factors like protein flexibility and the scoring functions used. Future work should focus on refining these protocols specifically for the this compound scaffold and its biological targets.

This can be achieved through:

Enhanced Sampling MD Simulations: Molecular dynamics (MD) simulations allow for the observation of the dynamic behavior of the ligand-protein complex over time. nih.govacs.org Advanced MD techniques, such as umbrella sampling or metadynamics, can provide a more accurate calculation of binding free energies than standard docking, accounting for protein conformational changes upon ligand binding. ni.ac.rs

Customized Scoring Functions: Developing or validating scoring functions specifically parameterized for sulfonamide-target interactions. This would improve the ability of docking programs to accurately rank the binding affinities of different designed analogs.

Table 1: Potential Computational Approaches and Their Applications

Computational Method Application in Future Research Potential Outcome
3D-QSAR (CoMFA/CoMSIA) Correlate 3D structural features of analogs with biological activity. Generation of predictive models to guide the design of new, more potent inhibitors. nih.gov
Molecular Dynamics (MD) Simulate the dynamic stability and interactions of the compound in a protein's active site. Deeper understanding of binding mechanisms and identification of key stable interactions. acs.org
Free Energy Perturbation (FEP) Calculate the relative binding affinities of a series of closely related analogs. Accurate prediction of potency changes resulting from small chemical modifications.

Integration of Quantum Chemical Methods for Enhanced Accuracy

While classical molecular mechanics (used in docking and most MD) is computationally efficient, it approximates the complex electronic effects that govern molecular interactions. Quantum chemical (QC) methods, such as Density Functional Theory (DFT), provide a much more accurate description of electron distribution, polarization, and charge transfer. tandfonline.comnih.gov

Future research should integrate QC calculations to:

Accurately Parameterize Ligands: Generate highly accurate partial charges and force field parameters for the this compound scaffold, improving the reliability of classical simulations. researchgate.net

Analyze Key Interactions: Use methods like Quantum Theory of Atoms in Molecules (QTAIM) to precisely characterize the nature and strength of non-covalent interactions (e.g., hydrogen bonds, halogen bonds) between the ligand and its target.

Employ QM/MM Simulations: Utilize hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. In these simulations, the ligand and the immediate active site residues are treated with high-accuracy QC methods, while the rest of the protein is treated with classical mechanics. This provides a balance of accuracy and computational feasibility, offering a highly detailed view of the binding event. sonar.chsmu.edu

Deeper Mechanistic Elucidation of Observed Biological Activities

A critical area for future research is to move beyond simply identifying that the compound has a biological effect to understanding precisely how it works at a molecular and cellular level. Mechanistic studies are fundamental to optimizing a drug candidate and predicting its effects in a biological system. nih.gov

This would involve a multi-pronged approach:

Target Deconvolution: If the compound's biological target is not definitively known, techniques such as chemical proteomics or thermal shift assays can be used to identify the specific proteins it binds to within a cell.

Biochemical and Biophysical Assays: Once a target is identified, detailed enzymatic assays can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to precisely measure the thermodynamics and kinetics of the binding interaction.

Structural Biology: Obtaining a high-resolution crystal structure of this compound or its optimized analogs in complex with their target protein is a paramount goal. acs.org Such a structure would provide definitive proof of the binding mode and reveal the key atomic-level interactions, offering an invaluable blueprint for further structure-based drug design. acs.org

By pursuing these integrated strategies, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Identification of Downstream Cellular Pathways

A primary focus of future research on this compound would be the elucidation of the downstream cellular pathways it may modulate. This can be inferred from the known targets of analogous compounds. For instance, various sulfamoylbenzoic acid derivatives have been identified as inhibitors of carbonic anhydrases (CAs), enzymes crucial for regulating pH, ion transport, and CO2 homeostasis. Inhibition of specific CA isoforms, such as the tumor-associated CA IX and XII, could lead to a cascade of downstream effects including the disruption of pH regulation in cancer cells, ultimately affecting their proliferation and survival.

Furthermore, some analogs of sulfamoyl benzoic acid have been shown to act as specific agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA2). Activation of the LPA2 receptor is known to trigger anti-apoptotic kinase pathways, inhibit programmed cell death, and promote cell regeneration. Therefore, a key research direction would be to investigate whether this compound interacts with LPA2 and, if so, to map the subsequent signaling cascades, which could involve pathways such as the PI3K-AKT and MEK-ERK1/2 pathways that are known to be involved in cell survival and proliferation.

Another potential area of investigation stems from the finding that certain N-substituted 4-sulfamoylbenzoic acid derivatives act as inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme is a key player in the arachidonic acid cascade, which leads to the production of pro-inflammatory eicosanoids. Inhibition of cPLA2α would therefore be expected to have downstream effects on inflammatory pathways.

A summary of potential downstream cellular pathways for investigation is presented in the table below.

Potential Target Known Function of Target Potential Downstream Cellular Pathways to Investigate
Carbonic Anhydrases (e.g., CA IX, CA XII)pH regulation, ion transport, CO2 homeostasisCell proliferation, apoptosis, tumor metabolism
LPA2 ReceptorG-protein coupled receptor signalingPI3K-AKT pathway, MEK-ERK1/2 pathway, anti-apoptotic signaling
Cytosolic Phospholipase A2α (cPLA2α)Release of arachidonic acid for eicosanoid synthesisInflammatory signaling cascades, prostaglandin and leukotriene biosynthesis

Investigation of Off-Target Interactions

A critical aspect of characterizing any new chemical entity is the investigation of its potential off-target interactions. The sulfonamide group present in this compound is a common pharmacophore found in a wide range of clinically used drugs, including diuretics, antidiabetic agents, and antibiotics. While this functional group is key to the desired biological activity of these drugs, it can also contribute to off-target effects.

For example, some sulfonamide-containing drugs are known to interact with various receptors and enzymes, leading to unintended pharmacological consequences. A thorough investigation of the off-target profile of this compound would be essential. This could involve screening the compound against a panel of common off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Understanding these interactions is crucial for interpreting any observed biological effects and for assessing the compound's potential for further development.

Exploration of New Biological Targets and Pathways

The chemical scaffold of this compound holds promise for interacting with a variety of biological targets beyond those already identified for its analogs.

Identification of Novel Enzyme or Receptor Interactions

The structural diversity within the broader class of benzoic acid derivatives suggests a wide range of potential biological activities. For instance, different derivatives have been shown to act as sirtuin inhibitors and to modulate the proteostasis network. Given this precedent, it is plausible that this compound could interact with novel enzyme or receptor targets. A systematic approach to identifying these interactions would involve screening against diverse panels of enzymes and receptors. This could uncover unexpected biological activities and open up new avenues of research.

High-Throughput Screening for Undiscovered Biological Activities

High-throughput screening (HTS) campaigns are a powerful tool for discovering novel biological activities of chemical compounds. An HTS campaign utilizing this compound against a wide array of cellular and biochemical assays could rapidly identify new biological functions. For example, screening against panels of cancer cell lines could reveal selective anti-proliferative effects, while screening against various enzymatic assays could uncover novel inhibitory activities. The results of such screens would provide valuable starting points for more in-depth mechanistic studies.

Applications in Chemical Biology Research

Beyond its potential as a modulator of biological activity, this compound could also be developed into a valuable tool for chemical biology research.

Use as Probes for Specific Biological Processes

With a confirmed biological target, this compound could be modified to create a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or in vivo context. For example, if the compound is found to be a potent and selective inhibitor of a particular enzyme, it could be functionalized with a fluorescent tag or a reactive group for affinity-based protein profiling. Such a probe would allow for the visualization of the target enzyme within cells or the identification of its interacting partners, providing deeper insights into its biological role. The development of a high-quality chemical probe based on this scaffold would require rigorous characterization of its potency, selectivity, and cellular activity.

Development of Tool Compounds for Pathway Modulation

The development of tool compounds is a critical endeavor in chemical biology, enabling the precise interrogation and manipulation of biological systems. nih.gov A tool compound is a small molecule with a well-defined mechanism of action, high potency, and selectivity for a specific biological target. Such compounds are invaluable for validating the role of a particular protein or pathway in cellular function and disease. The this compound scaffold presents a promising starting point for the generation of a diverse library of tool compounds.

The rationale for utilizing this scaffold lies in the inherent biological activities observed in related sulfamoylbenzoic acid derivatives. For instance, analogues of sulfamoylbenzoic acid have been successfully developed as specific agonists for the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor involved in cell growth and survival pathways. nih.govnih.gov Furthermore, derivatives of chlorophenylsulfamoyl benzoic acid have been investigated as potential antidiabetic agents, demonstrating the capacity of this chemical class to modulate metabolic pathways. nih.govnih.gov

The development of tool compounds from this compound would involve a systematic approach, beginning with the elucidation of its own biological activities. Should the parent compound exhibit interesting effects on a particular pathway, medicinal chemistry efforts can be employed to optimize its properties. This includes enhancing potency, improving selectivity, and introducing functionalities that allow for its use in various experimental settings.

A key aspect of developing tool compounds is the creation of a suite of molecules with varying properties. This "chemical toolbox" might include:

Potent and Selective Modulators: These compounds are designed to either activate or inhibit a specific target with high efficacy and minimal off-target effects.

Negative Controls: Structurally similar analogues that are inactive against the target of interest are crucial for confirming that the observed biological effects are indeed due to the intended modulation.

Tagged Probes: The incorporation of reporter tags, such as fluorescent dyes or biotin, allows for the visualization and isolation of the target protein or complex.

By systematically developing such a toolbox based on the this compound scaffold, researchers can gain unprecedented insights into the intricacies of cellular signaling and disease mechanisms.

Detailed Research Findings: Lessons from Analogous Compounds

While specific research on this compound as a tool compound is nascent, extensive studies on related molecules provide a roadmap for its potential development.

One of the most compelling examples is the development of sulfamoyl benzoic acid analogues as selective LPA2 receptor agonists. nih.govnih.gov Starting from a lead compound identified through screening, researchers employed structure-activity relationship (SAR) studies to systematically modify the scaffold. This involved synthesizing a series of analogues with variations in different parts of the molecule and assessing their activity on a panel of LPA receptors. Through this iterative process, compounds with subnanomolar potency and high selectivity for LPA2 were identified. nih.gov Computational docking studies were also utilized to understand the binding mode of these compounds within the receptor's ligand-binding pocket, providing a rational basis for further design. nih.govnih.gov

In a different therapeutic area, derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have been synthesized and evaluated for their antidiabetic potential. nih.gov These compounds were found to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Molecular docking studies suggested that these compounds interact with the active sites of these enzymes through hydrogen bonding and other non-covalent interactions. nih.gov This research demonstrates the versatility of the chlorophenylsulfamoyl benzoic acid scaffold in targeting different classes of proteins.

Furthermore, studies on N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α) have shown that structural modifications can lead to compounds with submicromolar inhibitory concentrations. These findings highlight the importance of systematic structural modifications to enhance the potency of lead compounds.

The synthesis of various sulfamoyl benzamide derivatives has been explored as selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in physiological and pathological functions like thrombosis and cancer. nih.gov This work underscores the potential of the broader sulfamoyl benzamide scaffold in generating selective modulators for complex enzyme families.

These examples collectively illustrate a clear path forward for the development of this compound-based tool compounds. The principles of iterative synthesis, comprehensive biological evaluation, and computational modeling will be instrumental in transforming this scaffold into a powerful set of tools for pathway modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-carboxybenzenesulfonamide derivatives. A validated route includes reacting 2-chloroaniline with chlorosulfonic acid to form the sulfamoyl intermediate, followed by coupling with 4-carboxybenzene derivatives under basic conditions (e.g., NaHCO₃, pH 7–9). Key parameters include:

  • Catalyst : FeCl₃ or AlCl₃ for electrophilic substitution .
  • Temperature : Controlled reflux (80–100°C) to prevent side reactions.
  • Reducing Agents : Sodium sulfite (Na₂SO₃) for reducing sulfonyl chlorides to sulfonamides .
  • Yield Optimization : Excess thionyl chloride (SOCl₂) improves acid chloride formation efficiency .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the sulfamoyl linkage (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid group (δ 12–13 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 329.5 for [M-H]⁻) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Advanced Research Questions

Q. How do electronic effects of substituents on the chlorophenyl ring influence the compound’s pharmacological activity?

  • Methodological Answer : Substituents alter electron density, affecting binding to targets like carbonic anhydrase. For example:

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance sulfonamide’s acidity, improving enzyme inhibition .
  • Electron-Donating Groups (e.g., -OCH₃): Reduce binding affinity due to decreased Lewis acidity at the sulfamoyl sulfur .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) with enzyme targets .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Contradictions often arise from variability in:

  • Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance) and ionic strength .
  • Cell Lines : Use isogenic models to minimize genetic variability. For example, compare IC₅₀ values in HEK293 vs. CHO cells .
  • Metabolic Stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .

Q. What computational strategies predict the compound’s interaction with carbonic anhydrase isoforms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model sulfamoyl-benzoic acid interactions with CA-II/CA-IX active sites (PDB IDs: 1CA2, 3IAI) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.